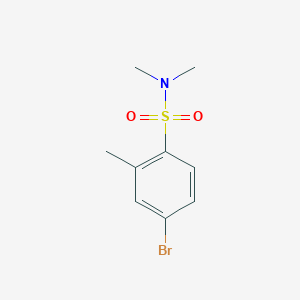

4-bromo-N,N,2-trimethylbenzenesulfonamide

Description

Overview of Substituted Benzenesulfonamides in Contemporary Chemical Research

Substituted benzenesulfonamides are a cornerstone in modern chemical and pharmaceutical research. Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. sigmaaldrich.comnih.govunina.it This versatility stems from the sulfonamide group's ability to act as a stable, three-dimensional scaffold that can be readily functionalized. In medicinal chemistry, the sulfonamide moiety is a well-established zinc-binding group, making it a critical component in the design of inhibitors for metalloenzymes, most notably the carbonic anhydrases (CAs). researchgate.netbrainly.intaylorandfrancis.com The aromatic ring of the benzenesulfonamide (B165840) can be substituted with various groups to modulate the compound's electronic properties, solubility, and binding interactions, allowing for the fine-tuning of its activity and selectivity towards specific biological targets. researchgate.net

Unique Structural Features of 4-bromo-N,N,2-trimethylbenzenesulfonamide

The compound 4-bromo-N,N,2-trimethylbenzenesulfonamide (CAS Number: 880778-03-0) presents a unique combination of substituents on the benzenesulfonamide core, each contributing distinct electronic and steric characteristics. sigmaaldrich.com While this specific isomer is commercially available, it remains largely uncharacterized in peer-reviewed literature, making an analysis of its structural components essential for predicting its chemical behavior and potential utility.

Table 1: Physicochemical Properties of 4-bromo-N,N,2-trimethylbenzenesulfonamide Note: Most physical properties for this specific compound are not experimentally determined in published literature and are therefore based on predictions or data from suppliers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-N,N,2-trimethylbenzenesulfonamide | sigmaaldrich.com |

| CAS Number | 880778-03-0 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₂BrNO₂S | sigmaaldrich.com |

| InChI Key | KIHNOCLUIFKKSS-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ~97% | sigmaaldrich.com |

Implications of Bromine Substitution for Chemical Reactivity

The bromine atom at the C4 position (para to the sulfonamide group) significantly influences the molecule's electronic profile and synthetic potential. As a halogen, bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This deactivation of the ring can influence its interaction with biological targets. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle. It is a key substrate for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is a powerful tool in medicinal chemistry for creating libraries of analogs to explore structure-activity relationships (SAR).

The three methyl groups on this molecule introduce critical steric and electronic features. The two methyl groups on the sulfonamide nitrogen (N,N-dimethyl) have two primary effects. First, they increase the lipophilicity (fat-solubility) of the compound compared to an unsubstituted or mono-substituted sulfonamide. Second, by replacing the acidic sulfonamide protons, they remove the ability of this group to act as a hydrogen bond donor, a modification that can drastically alter binding modes with biological targets.

The methyl group at the C2 position (ortho to the sulfonamide group) introduces significant steric hindrance. nih.gov This bulky group in close proximity to the sulfonyl functional group can restrict the rotation around the C-S bond, forcing the sulfonamide moiety into a specific conformation relative to the plane of the benzene (B151609) ring. unina.it This conformational constraint can be advantageous in drug design, as pre-organizing a molecule into its bioactive conformation can lead to higher binding affinity and selectivity for its target. unina.it

Research Gaps and Motivations for In-depth Academic Inquiry

The most significant research gap concerning 4-bromo-N,N,2-trimethylbenzenesulfonamide is the near-total absence of its characterization and application in scientific literature, despite its commercial availability. sigmaaldrich.com The primary motivation for future research would be to fill this void through a systematic investigation.

Key research motivations include:

Synthesis and Characterization: Developing and publishing a robust synthetic route, likely via the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with dimethylamine (B145610), and fully characterizing the product using modern analytical techniques (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction). brainly.in X-ray crystallography would be particularly valuable to experimentally determine the solid-state conformation and quantify the steric impact of the ortho-methyl group.

Structure-Activity Relationship (SAR) Studies: Using this compound as a parent structure for systematic SAR studies. Its properties could be compared to its isomers, such as 4-bromo-N,N,3-trimethylbenzenesulfonamide, and its des-methyl analog, 4-bromo-N,N-dimethylbenzenesulfonamide, to precisely delineate the role of the ortho-methyl group's steric hindrance on biological activity.

Exploration of Novel Applications: Investigating its potential in areas beyond traditional enzyme inhibition, such as materials science or as a unique building block in organic synthesis, where its fixed conformation could impart novel properties to larger molecular constructs.

Properties

IUPAC Name |

4-bromo-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7-6-8(10)4-5-9(7)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHNOCLUIFKKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N,n,2 Trimethylbenzenesulfonamide and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-bromo-N,N,2-trimethylbenzenesulfonamide outlines a logical pathway for its synthesis by disconnecting the molecule at key functional group linkages. The primary disconnection points are the carbon-sulfur bond of the sulfonamide, the sulfur-nitrogen bond, and the carbon-bromine bond.

This analysis suggests three potential forward synthetic routes:

Route A: Begins with 2-methylaniline (o-toluidine), which is first converted to the corresponding sulfonyl chloride, followed by amination with dimethylamine (B145610), and finally, bromination.

Route B: Starts with toluene (B28343), which undergoes chlorosulfonation to form 2-methyl-benzenesulfonyl chloride. This intermediate is then reacted with dimethylamine to yield N,N,2-trimethylbenzenesulfonamide, which is subsequently brominated.

Route C: Involves the bromination of a suitable toluene derivative first, such as 4-bromo-2-methylaniline (B145978), followed by conversion to the sulfonyl chloride and subsequent reaction with dimethylamine.

The key precursors identified through this analysis are:

Toluene or a derivative like o-toluidine.

A sulfonating agent like chlorosulfonic acid or a mixture of SO₃ and an acid.

Dimethylamine as the nitrogen source for the sulfonamide.

A brominating agent such as elemental bromine or N-Bromosuccinimide (NBS).

Direct Sulfonation Approaches for Benzenesulfonamide (B165840) Core

The formation of the benzenesulfonamide core typically begins with the sulfonation of a substituted benzene (B151609), in this case, toluene. The direct sulfonation of toluene using agents like fuming sulfuric acid (oleum) or sulfur trioxide introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. utwente.nlyoutube.com This is a classic electrophilic aromatic substitution reaction. youtube.com To obtain the desired benzenesulfonamide, the resulting toluenesulfonic acid is often converted to the more reactive toluenesulfonyl chloride (-SO₂Cl) by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This sulfonyl chloride is the key intermediate for the subsequent introduction of the amine functionality.

Regioselectivity and Yield Optimization

The sulfonation of toluene is a well-studied reaction where regioselectivity is a critical factor. researchgate.netrsc.org The methyl group of toluene is an ortho-, para-directing activator. nagwa.com Therefore, sulfonation yields a mixture of ortho-toluenesulfonic acid, para-toluenesulfonic acid, and a small amount of the meta-isomer. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including temperature, the nature of the sulfonating agent, and the solvent. utwente.nlresearchgate.net

For the synthesis of 4-bromo-N,N,2-trimethylbenzenesulfonamide, the precursor needed is 2-methylbenzenesulfonic acid (or its sulfonyl chloride). Optimizing the yield of the ortho-isomer is therefore crucial. Studies have shown that the isomer distribution can be controlled. For instance, sulfonation with sulfur trioxide in nitromethane (B149229) at different temperatures yields varying isomer ratios. researchgate.net Similarly, the concentration of sulfuric acid and the presence of other reagents can influence the outcome. researchgate.netrsc.org

Table 1: Isomer Distribution in the Sulfonation of Toluene

| Sulfonating Agent | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |

| SO₃ | Nitromethane | -25 | 13.6 | 0.8 | 85.4 | researchgate.net |

| SO₃ | Nitromethane | 25 | 12.2 | 1.4 | 86.4 | researchgate.net |

| SO₃ (vapor) | Toluene (neat) | 25 | 34 (at zero conversion) | - | - | researchgate.net |

| H₂SO₄ | H₂SO₄ (acid phase) | 25 | 48.5 (100% H₂SO₄) | - | - | researchgate.net |

This table presents data on the isomer distribution during the sulfonation of toluene under various conditions, highlighting the challenge in selectively obtaining the ortho product required for the target molecule.

Separation of the ortho and para isomers is often necessary, which can be achieved through crystallization or chromatography.

N-Alkylation Strategies for Amine Functionality

Once the 2-methylbenzenesulfonyl chloride is obtained, the next step is the introduction of the dimethylamino group. This is typically achieved by reacting the sulfonyl chloride with dimethylamine. This nucleophilic substitution reaction at the sulfur atom is generally efficient.

For analogues where a primary sulfonamide is first formed (using ammonia (B1221849) instead of dimethylamine), subsequent N-alkylation is required. A variety of methods exist for the N-alkylation of sulfonamides. organic-chemistry.orgnih.gov These methods often employ alkyl halides, alcohols, or other alkylating agents in the presence of a base or a catalyst. organic-chemistry.orgacs.orgdnu.dp.ua For the synthesis of the target compound, a direct reaction with dimethylamine is the most straightforward approach. However, for creating a library of analogues with different N-alkyl groups, stepwise alkylation can be advantageous. nih.govresearchgate.net

Manganese-catalyzed N-alkylation using alcohols as the alkylating agents has been shown to be an efficient method for the mono-N-alkylation of a diverse array of aryl and alkyl sulfonamides. acs.org Another approach involves the use of trichloroacetimidates as alkylating agents, which can react with sulfonamides under thermal conditions without the need for a catalyst. nih.gov

Table 2: Selected N-Alkylation Methods for Sulfonamides

| Alkylating Agent | Catalyst/Base | Conditions | Key Features | Reference |

| Alcohols | Mn(I) PNP pincer complex | K₂CO₃ | Efficient mono-N-alkylation of aryl and alkyl sulfonamides. | acs.org |

| Alcohols | Manganese dioxide | Solvent-free, air | Green and practical method for N-alkylation. | organic-chemistry.org |

| Alkyl Bromides | LiH | DMF, room temp | Used for synthesis of N-alkylthiophene-sulfonamides. | nih.gov |

| Trichloroacetimidates | None | Toluene, reflux | Catalyst-free alkylation, particularly for unsubstituted sulfonamides. | nih.gov |

This table summarizes various modern techniques for the N-alkylation of sulfonamides, which are applicable for creating analogues of the target compound.

Bromination Protocols at the Aromatic Ring

The final key transformation is the bromination of the aromatic ring. This is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the benzene ring. msu.edukhanacademy.orgopenstax.org The position of bromination is directed by the existing substituents: the methyl group and the N,N-dimethylsulfonamido group.

Electrophilic Aromatic Bromination Control

In the intermediate, N,N,2-trimethylbenzenesulfonamide, both the methyl group and the sulfonamido group are ortho-, para-directors. The methyl group at position 2 directs incoming electrophiles to positions 4 and 6. The N,N-dimethylsulfonamido group at position 1 also directs to the ortho (position 6) and para (position 4) positions. The combined directing effects of both groups strongly favor substitution at the 4- and 6-positions.

Achieving regioselective bromination at the desired 4-position requires careful control of the reaction conditions. nih.govgoogle.com Factors that influence the regioselectivity include the choice of brominating agent, the catalyst, solvent, and temperature. nih.govgoogle.com For instance, using shape-selective catalysts like zeolites can enhance para-selectivity by sterically hindering substitution at the ortho position. google.com Lowering the reaction temperature can also increase the selectivity for the thermodynamically favored para-product. google.com

Use of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic aromatic bromination, particularly for activated aromatic rings. wikipedia.orgorganic-chemistry.org It is a solid, making it easier and safer to handle than liquid bromine. NBS can be used under various conditions, often with an acid catalyst or in a polar solvent like DMF or acetonitrile (B52724), to generate the electrophilic bromine species. wikipedia.orgyoutube.com

The use of NBS/silica gel has been reported as a good system for regioselective electrophilic aromatic brominations. nih.gov For electron-rich aromatic compounds, using NBS in DMF often results in high para-selectivity. wikipedia.org The reaction of acetanilide (B955) with NBS in acetonitrile and a catalytic amount of HCl demonstrates a high-yield bromination, which is a relevant model for the bromination of the sulfonamide-containing ring system. youtube.com

Multi-Step Synthesis Pathways and Intermediate Derivatization

The construction of 4-bromo-N,N,2-trimethylbenzenesulfonamide is typically achieved through a multi-step sequence, which allows for the precise installation of the required functional groups on the benzene ring. A logical synthetic route commences with a readily available starting material, such as 4-bromotoluene (B49008), and proceeds through key intermediates that can be further derivatized to generate a library of analogous compounds.

A plausible pathway begins with the synthesis of 4-bromo-2-methylaniline. One common method for this transformation involves the protection of the amino group of 2-methylaniline (o-toluidine) as an acetamide, followed by bromination and subsequent deprotection via hydrolysis. guidechem.comgoogle.com This sequence ensures the regioselective introduction of the bromine atom at the para-position relative to the methyl group.

The subsequent key intermediate is 4-bromo-2-methylbenzenesulfonyl chloride. This can be synthesized from 4-bromo-2-methylaniline via a Sandmeyer-type reaction. The aniline (B41778) is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, and then treated with sulfur dioxide in the presence of a copper(I) salt catalyst. chemicalbook.com An alternative approach involves the direct chlorosulfonylation of 4-bromotoluene using chlorosulfonic acid, although this can sometimes lead to mixtures of isomers. google.com

Finally, the target compound, 4-bromo-N,N,2-trimethylbenzenesulfonamide, is obtained by the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group. orgsyn.org

The intermediates in this synthetic sequence offer opportunities for derivatization to produce a range of analogues. For instance, the 4-bromo-2-methylbenzenesulfonyl chloride can be reacted with a variety of primary and secondary amines to yield a library of N-substituted sulfonamides. Furthermore, the bromine atom on the aromatic ring serves as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions. researchgate.net

Table 1: Key Intermediates and Their Synthesis

| Intermediate | Starting Material | Key Reagents |

| N-(2-methylphenyl)acetamide | 2-methylaniline | Acetic anhydride |

| N-(4-bromo-2-methylphenyl)acetamide | N-(2-methylphenyl)acetamide | Bromine, Acetic Acid |

| 4-bromo-2-methylaniline | N-(4-bromo-2-methylphenyl)acetamide | Hydrochloric acid, heat |

| 4-bromo-2-methylbenzenesulfonyl chloride | 4-bromo-2-methylaniline | 1. NaNO₂, HCl2. SO₂, CuCl |

Catalytic Approaches in Synthesis (e.g., Palladium-catalyzed reactions)

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of arylsulfonamides and their analogues.

One prominent approach is the palladium-catalyzed amination of aryl halides, a reaction that directly forms the crucial C-N bond of the sulfonamide. guidechem.com In the context of synthesizing analogues of 4-bromo-N,N,2-trimethylbenzenesulfonamide, an aryl bromide could be coupled with a primary or secondary sulfonamide in the presence of a palladium catalyst and a suitable ligand. This method offers a convergent approach where the two key fragments of the molecule are brought together in a single step.

For instance, a palladium catalyst, often in conjunction with specialized phosphine (B1218219) ligands, can facilitate the coupling of an aryl bromide with an N,N-dialkylsulfonamide. nih.gov This strategy would be highly valuable for creating a diverse range of analogues by varying the substitution pattern of the aryl halide.

Furthermore, palladium catalysis can be employed for the derivatization of the bromo-substituted intermediates. The bromine atom in 4-bromo-N,N,2-trimethylbenzenesulfonamide or its precursors can be replaced with various other functional groups through well-established palladium-catalyzed reactions such as Suzuki, Heck, or cyanation reactions. researchgate.netrsc.org This allows for the late-stage modification of the molecule to access a wide array of derivatives.

Table 2: Examples of Palladium-Catalyzed Reactions in Sulfonamide Synthesis

| Reaction Type | Substrates | Catalyst/Ligand System | Product Type |

| Buchwald-Hartwig Amination | Aryl Bromide, Sulfonamide | Pd(dba)₂, BINAP | N-Aryl sulfonamide |

| Suzuki Coupling | Aryl Bromide, Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl-substituted sulfonamide |

| Cyanation | Aryl Bromide | Pd(PPh₃)₄, Zn(CN)₂ | Cyano-substituted sulfonamide |

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the synthesis of 4-bromo-N,N,2-trimethylbenzenesulfonamide and its analogues, several strategies can be employed to enhance sustainability.

A key focus of green chemistry is the use of safer solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. researchgate.netbohrium.comnih.gov The synthesis of sulfonamides can often be performed in aqueous media, sometimes with the aid of a phase-transfer catalyst or by using water-soluble reagents. bohrium.com This approach significantly reduces the reliance on volatile organic compounds (VOCs) that are common in traditional organic synthesis.

Solvent-free, or neat, reaction conditions represent another important green chemistry principle. researchgate.net In some cases, the reaction between a sulfonyl chloride and an amine can be carried out without a solvent, particularly if one of the reactants is a liquid. This minimizes waste and simplifies product isolation.

The use of catalytic methods, as discussed in the previous section, is also a cornerstone of green chemistry. Catalysts, by their nature, are used in small amounts and can often be recycled and reused, which reduces waste and improves atom economy. unive.it

Table 3: Application of Green Chemistry Principles to Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Benefits |

| Use of Safer Solvents | Performing the sulfonylation reaction in water. | Reduced use of volatile organic compounds (VOCs), lower toxicity. |

| Solvent-Free Reactions | Direct reaction of sulfonyl chloride with an amine without a solvent. | Minimized waste, simplified purification. |

| Catalysis | Employing palladium or other metal catalysts for C-N bond formation. | High efficiency, lower energy requirements, potential for catalyst recycling. |

| One-Pot Synthesis | Combining multiple synthetic steps into a single operation. | Reduced solvent usage, less waste, improved time and energy efficiency. |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Elucidation

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-bromo-N,N,2-trimethylbenzenesulfonamide is expected to show distinct signals for the aromatic protons and the methyl protons.

Aromatic Protons: The substitution pattern of the benzene (B151609) ring (bromo at C4, sulfonyl at C1, and methyl at C2) will result in a complex splitting pattern for the three aromatic protons. The proton at C6, being adjacent to the bulky sulfonyl group, is likely to appear as a doublet. The proton at C5, situated between the bromo and methyl groups, would likely be a doublet of doublets. The proton at C3, adjacent to the methyl group, would also be a doublet. The electron-withdrawing nature of the bromine atom and the sulfonyl group will cause these protons to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm.

N,N-dimethyl Protons: The two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a single sharp singlet in the spectrum. This signal is expected in the upfield region, typically around δ 2.7 ppm.

C2-methyl Protons: The methyl group attached to the C2 position of the benzene ring will also appear as a singlet, likely in a similar region to the N,N-dimethyl protons, around δ 2.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-bromo-N,N,2-trimethylbenzenesulfonamide, distinct signals are expected for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring will have different chemical shifts due to the various substituents. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and is expected to appear around δ 128 ppm. The carbon attached to the sulfonyl group (C1) will be deshielded and appear further downfield, around δ 140 ppm. The carbon bearing the methyl group (C2) would be expected around δ 135 ppm. The remaining aromatic carbons (C3, C5, C6) will have shifts in the range of δ 125-135 ppm.

N,N-dimethyl Carbons: The two equivalent methyl carbons attached to the nitrogen will give a single signal in the upfield region, typically around δ 38 ppm.

C2-methyl Carbon: The carbon of the methyl group at the C2 position is expected to resonate at a characteristic upfield chemical shift, likely around δ 20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-bromo-N,N,2-trimethylbenzenesulfonamide

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.0 | - |

| N(CH₃)₂ | ~2.7 | ~38 |

| Ar-CH₃ | ~2.5 | ~20 |

| C-Br | - | ~128 |

| C-S | - | ~140 |

| C-CH₃ | - | ~135 |

| Other Ar-C | - | 125 - 135 |

Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 4-bromo-N,N,2-trimethylbenzenesulfonamide, cross-peaks would be expected between the adjacent aromatic protons (e.g., H3 and H5, H5 and H6), confirming their connectivity within the aromatic ring. No cross-peaks would be observed for the singlet signals of the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that would allow for the direct assignment of each protonated carbon. columbia.edu For instance, the signal for the C2-methyl protons would show a correlation to the C2-methyl carbon signal. Similarly, the aromatic proton signals would correlate to their respective aromatic carbon signals.

Dynamic NMR Studies for Conformational Exchange

The rotation around the S-N bond in sulfonamides can be restricted, leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of these conformational exchange processes. researchgate.net

In the case of 4-bromo-N,N,2-trimethylbenzenesulfonamide, hindered rotation around the S-N bond could lead to non-equivalence of the two N-methyl groups at low temperatures. If the rate of rotation is slow on the NMR timescale, two separate signals for the N-methyl protons might be observed. As the temperature is increased, the rate of rotation increases, and these two signals would broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the activation energy for the rotational barrier can be calculated. Such studies provide valuable information about the conformational flexibility and steric hindrance within the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Functional Group Vibrations and Conformational Insights

The IR and Raman spectra of 4-bromo-N,N,2-trimethylbenzenesulfonamide will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. While a specific spectrum for this compound is not available, data from the analogous 4-bromo-N,N-dimethylbenzenesulfonamide can provide expected vibrational frequencies. nih.gov

Sulfonyl Group (SO₂): The sulfonyl group will show two strong characteristic stretching vibrations: the asymmetric stretching (ν_as(SO₂)) typically in the range of 1350-1300 cm⁻¹ and the symmetric stretching (ν_s(SO₂)) in the range of 1160-1120 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also lead to characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

C-N and C-S Bonds: The stretching vibrations of the C-N and C-S bonds will also be present in the fingerprint region.

Methyl Groups: The C-H stretching vibrations of the methyl groups will be observed in the 2980-2850 cm⁻¹ region. uomustansiriyah.edu.iq Bending vibrations for the methyl groups will appear around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 2: Expected Characteristic Infrared Absorption Bands for 4-bromo-N,N,2-trimethylbenzenesulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Methyl C-H | Stretch | 2980 - 2850 |

| Methyl C-H | Bend | ~1450, ~1380 |

Note: These are expected ranges and the actual experimental values may differ.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, the crystal packing of sulfonamide molecules is often dominated by intermolecular hydrogen bonds. nih.govacs.org Although 4-bromo-N,N,2-trimethylbenzenesulfonamide lacks the N-H proton necessary for classical hydrogen bond donation, other weak intermolecular interactions play a crucial role in its crystal lattice.

The oxygen atoms of the sulfonyl group are good hydrogen bond acceptors and can participate in weak C-H···O interactions with the methyl or aromatic protons of neighboring molecules. nih.gov Furthermore, the bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), which is a directional non-covalent interaction that can influence the crystal packing. researchgate.net

Mass Spectrometry for Fragmentation Pathway Elucidation and Purity Assessment

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of 4-bromo-N,N,2-trimethylbenzenesulfonamide. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The presence of bromine and sulfur, with their characteristic isotopic patterns, would be readily identifiable. For the target molecule, the expected monoisotopic mass would be calculated and compared against the experimental value to confirm its elemental composition and assess its purity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the chemical structure by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In a hypothetical MS/MS experiment, the protonated molecular ion of 4-bromo-N,N,2-trimethylbenzenesulfonamide would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would provide information about the connectivity of the molecule. Key expected fragmentation pathways would include:

Cleavage of the S-N bond, leading to fragments corresponding to the dimethylamino group and the 4-bromo-2-methylbenzenesulfonyl moiety.

Loss of the SO₂ group.

Fission of the methyl groups from the nitrogen atom or the benzene ring.

Analyzing these fragmentation patterns allows for the unambiguous confirmation of the compound's isomeric structure. nih.gov

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of 4-bromo-N,N,2-trimethylbenzenesulfonamide would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of molecules within it. This would yield precise data on the geometry of the sulfonamide group, the planarity of the benzene ring, and the conformation of the N,N-dimethyl and 2-methyl substituents. Although no specific data exists for this compound, studies on similar molecules like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide show how such analyses reveal detailed structural parameters. nih.govresearchgate.net

Investigation of Intermolecular Hydrogen Bonding and Halogen Bonding

While 4-bromo-N,N,2-trimethylbenzenesulfonamide lacks classic hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds involving the methyl groups and the sulfonyl oxygens could play a role in stabilizing the crystal structure. nih.gov

Of significant interest would be the investigation of halogen bonding. nih.govmdpi.com The bromine atom on the benzene ring is a potential halogen bond donor, capable of forming attractive interactions with electron-rich atoms, such as the sulfonyl oxygens of neighboring molecules (an intramolecular Br···O interaction). The geometry of such an interaction (the C-Br···O angle and distance) would be a key indicator of its strength and importance in the crystal packing. researchgate.net

Conformational Analysis in the Crystalline State

Insights from Structural Analogs:

A study of N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide reveals a bent conformation at the sulfur atom, with a C—SO2—NH—C torsion angle of -61.0 (2)°. nih.gov In this molecule, the two aromatic rings are tilted with respect to each other by 49.4 (1)°. nih.gov Another related compound, N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, also exhibits a bent structure, with a C—SO2—NH—C torsion angle of 88.0 (2)° and a dihedral angle of 49.8 (1)° between the aromatic rings. nih.gov

For 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the brominated phenyl ring is nearly perpendicular to the sulfonyl urea (B33335) group, resulting in an L-shaped molecular structure. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, in 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide plane forms significant dihedral angles with the two benzene rings (73.97 (12)° and 25.42 (19)°), and the crystal packing is dominated by O—H⋯O and N—H⋯O hydrogen bonds. nih.gov

Predicted Conformation of 4-bromo-N,N,2-trimethylbenzenesulfonamide:

Based on the analysis of these analogs, the conformation of 4-bromo-N,N,2-trimethylbenzenesulfonamide in the crystalline state is expected to be significantly influenced by the steric hindrance introduced by the ortho-methyl group and the two N-methyl groups.

Torsion Angles: The presence of the ortho-methyl group on the phenyl ring is likely to induce a non-planar arrangement between the benzene ring and the sulfonamide group. This would result in a specific C(aryl)-S-N-C torsion angle to minimize steric clash between the ortho-methyl group and the sulfonyl oxygens, as well as the N,N-dimethyl groups. The N,N-dimethyl groups themselves will adopt a conformation that minimizes their interaction with the rest of the molecule.

Intermolecular Interactions: Unlike primary or secondary sulfonamides, 4-bromo-N,N,2-trimethylbenzenesulfonamide lacks N-H protons and therefore cannot act as a hydrogen bond donor. This will significantly alter its crystal packing compared to analogs with N-H groups. nih.govnih.govnih.govnih.gov The crystal structure will likely be governed by weaker intermolecular forces such as C-H···O interactions, dipole-dipole interactions, and π-π stacking of the aromatic rings. The presence of the bromine atom can also lead to halogen bonding interactions.

Data from Structural Analogs:

To illustrate the typical bond lengths and angles, and torsion angles found in related sulfonamide structures, the following tables present data from published crystallographic studies.

Table 1: Selected Bond Lengths and Angles for N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide nih.gov

| Parameter | Value |

| Bond Lengths (Å) | |

| S—O(1) | 1.431 (1) |

| S—O(2) | 1.435 (1) |

| S—N | 1.631 (2) |

| S—C(aryl) | 1.761 (2) |

| Bond Angles (°) ** | |

| O(1)—S—O(2) | 119.5 (1) |

| O(1)—S—N | 107.1 (1) |

| O(2)—S—N | 106.8 (1) |

| N—S—C(aryl) | 106.9 (1) |

| Torsion Angle (°) ** | |

| C(aryl)—S—N—C | -61.0 (2) |

Table 2: Key Conformational Parameters for Related Sulfonamides

| Compound | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle between Rings (°) | Reference |

| N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide | -61.0 (2) | 49.4 (1) | nih.gov |

| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | 88.0 (2) | 49.8 (1) | nih.gov |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost. These calculations provide a detailed picture of the molecule's electronic environment.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For molecules similar to 4-bromo-N,N,2-trimethylbenzenesulfonamide, such as other substituted benzenesulfonamides, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the minimum energy structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzenesulfonamide (B165840) (Data derived from analogous structures)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S | 1.77 | |

| S-N | 1.63 | |

| S=O | 1.43 | |

| C-Br | 1.91 | |

| O-S-O | ||

| C-S-N |

Note: The values in this table are representative and based on DFT studies of structurally similar benzenesulfonamide derivatives. The exact values for 4-bromo-N,N,2-trimethylbenzenesulfonamide would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In substituted benzenesulfonamides, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is often distributed over the sulfonamide group and the phenyl ring. The presence of an electron-withdrawing bromine atom and the electron-donating methyl groups on the ring and nitrogen atom will influence the energies and distributions of these orbitals.

Table 2: Conceptual FMO Data for 4-bromo-N,N,2-trimethylbenzenesulfonamide (Illustrative)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Electron-donating regions, likely on the phenyl ring and nitrogen. |

| LUMO | - | Electron-accepting regions, likely on the sulfonamide group. |

Note: Specific energy values require dedicated DFT calculations for the title compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For 4-bromo-N,N,2-trimethylbenzenesulfonamide, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the sulfonyl group and the bromine atom due to their high electronegativity. The hydrogen atoms of the methyl groups would exhibit a positive potential (blue). This visualization helps in understanding intermolecular interactions, such as hydrogen bonding.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. Comparing the calculated frequencies with experimental data helps to validate the computational model and aids in the assignment of spectral bands to specific molecular motions. researchgate.net

For a molecule like 4-bromo-N,N,2-trimethylbenzenesulfonamide, key vibrational modes include the symmetric and asymmetric stretching of the SO2 group, the C-S stretching, the S-N stretching, and various vibrations of the substituted phenyl ring and the N,N-dimethyl and 2-methyl groups. Theoretical calculations often require a scaling factor to be applied to the computed frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 3: Tentative Vibrational Frequencies for 4-bromo-N,N,2-trimethylbenzenesulfonamide (Based on related compounds)

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

|---|---|

| SO2 asymmetric stretching | 1350 - 1300 |

| SO2 symmetric stretching | 1170 - 1140 |

| S-N stretching | 940 - 900 |

| C-Br stretching | 650 - 550 |

| Aromatic C-H stretching | 3100 - 3000 |

Note: These are expected ranges based on characteristic group frequencies and data from similar molecules.

Conformational Landscape and Tautomerism Studies

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Understanding the conformational landscape is essential as it can significantly impact the molecule's properties and biological activity.

Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule. This is achieved by systematically changing a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the low-energy conformations (local minima) and the energy barriers between them (transition states).

For 4-bromo-N,N,2-trimethylbenzenesulfonamide, key dihedral angles to scan would be those around the C-S and S-N bonds. The rotation around the C-S bond would explore the orientation of the substituted phenyl ring relative to the sulfonamide group. The rotation around the S-N bond would investigate the positioning of the N,N-dimethylamino group. These studies would identify the most stable conformer(s) of the molecule, providing a deeper understanding of its preferred three-dimensional structure.

Solvent Effects on Conformational Preferences

The three-dimensional structure of a molecule is not static and can be significantly influenced by its environment. Solvent effects on the conformational preferences of molecules are a key area of computational study. The conformation of flexible molecules, including sulfonamides, can change depending on the polarity of the solvent.

Theoretical investigations into similar molecules, such as peptoids, have utilized methods like the MP2/6-311++G(d,p) level of theory to map out conformational landscapes. nih.gov To simulate the influence of a solvent like water, the Polarizable Continuum Model (PCM) is often applied. nih.gov This model treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energy and its effect on the relative stability of different conformers. Studies on model peptoids have shown that an aqueous environment can favor specific conformations and significantly increase the population of certain isomers, such as the cis configuration of an amide bond. nih.gov For 4-bromo-N,N,2-trimethylbenzenesulfonamide, similar computational approaches could be used to determine how its conformational equilibrium, particularly the rotation around the S-N and S-C bonds, shifts in solvents of varying polarity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemistry calculations can determine stable conformations, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, offering insights into conformational changes, flexibility, and intermolecular interactions in a simulated environment.

For instance, MD simulations have been employed to study the interaction of a related compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, with human serum albumin (HSA). elsevierpure.com These simulations illustrated the formation of a stable complex between the small molecule and the protein, revealing conformational adjustments in the protein structure upon binding. elsevierpure.com Such studies can elucidate pharmacokinetic mechanisms and provide valuable information on how a molecule behaves in a biological system. elsevierpure.com For 4-bromo-N,N,2-trimethylbenzenesulfonamide, MD simulations could predict its flexibility, its interactions with other molecules, and how it might behave in different solution environments, complementing the static picture provided by conformational analysis.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are critical in determining the crystal packing of molecules and their interactions in biological systems. rsc.orgmdpi.com NCI analysis, often performed using tools like Hirshfeld surface analysis, allows for the visualization and quantification of these weak forces. nih.gov

Hydrogen bonds are among the most important non-covalent interactions. In sulfonamides, the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. Crystal structure analysis of a similar compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, reveals an extensive network of intermolecular hydrogen bonds. nih.gov These include strong N—H⋯O interactions that form infinite chains and weaker C—H⋯O interactions that further stabilize the molecular packing. nih.gov Hirshfeld surface analysis confirms that hydrogen bonding is a dominant feature in the crystal packing of such molecules. nih.gov

The analysis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide showed that O⋯H/H⋯O contacts accounted for a significant portion of the Hirshfeld surface, underscoring the prominent role of hydrogen bonds. nih.gov

Table 1: Example Hydrogen-Bond Geometry in a Related Sulfonamide Data for 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1⋯O3 | 0.86 | 1.94 | 2.791 | 172 |

| N2—H2⋯O2 | 0.86 | 2.24 | 2.998 | 147 |

| N2—H2⋯O3 | 0.86 | 2.64 | 3.351 | 141 |

| Source: nih.gov |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. princeton.edu This occurs due to an electron-deficient region on the halogen atom opposite the covalent bond, known as a σ-hole. princeton.edu The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. princeton.edu

Table 2: Hirshfeld Surface Contact Contributions in a Related Sulfonamide Data for 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

| Interatomic Contact | Contribution to Hirshfeld Surface (%) |

| H⋯H | 39.4 |

| O⋯H/H⋯O | 25.8 |

| Br⋯H/H⋯Br | 12.2 |

| C⋯H/H⋯C | 9.8 |

| Source: nih.gov |

As shown in the table, Br⋯H/H⋯Br contacts make a notable contribution (12.2%) to the surface interactions, indicating the importance of interactions involving the bromine atom in the crystal structure. nih.gov NCI analysis on other brominated compounds has confirmed the attractive nature of Br⋯Br and Br⋯H interactions. mdpi.com

Aromatic rings can interact through π-π stacking, a non-covalent interaction that is crucial for the structure of DNA, proteins, and functional materials. mdpi.com These interactions are also important in the crystal packing of small organic molecules. rsc.org

In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the bromophenyl rings arrange in an antiparallel stacking fashion. nih.gov The distance between the centroids of these stacked rings was found to be 4.213 Å, a typical distance for such interactions. nih.gov This type of arrangement contributes significantly to the stability of the crystal lattice. Depending on the substituents, related structures can exhibit either (oxadiazole)···(pyridine) or (oxadiazole)···(oxadiazole) π-π interactions. mdpi.com For 4-bromo-N,N,2-trimethylbenzenesulfonamide, similar π-π stacking interactions involving the substituted benzene (B151609) ring would be expected to influence its solid-state structure.

QSAR Methodologies for Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques used to predict the activities or properties of a chemical based on its structure. These models rely on calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties.

While often used for biological activity, QSAR/QSPR can also predict fundamental physicochemical properties. For the related compound 4-bromo-N,N-dimethylbenzenesulfonamide, several key properties have been computed and are available in public databases. nih.gov These properties are essential for understanding a compound's behavior and for use in further computational modeling.

Table 3: Computed Physicochemical Properties for 4-bromo-N,N-dimethylbenzenesulfonamide

| Property | Value |

| Molecular Weight | 264.14 g/mol |

| Exact Mass | 262.96156 Da |

| Topological Polar Surface Area | 45.8 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Source: nih.gov |

These descriptors, along with others, can be used to build QSPR models to predict properties like solubility, melting point, and partition coefficients for a series of related compounds, including 4-bromo-N,N,2-trimethylbenzenesulfonamide, without the need for experimental measurement in every case.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)

The bromine atom of 4-bromo-N,N,2-trimethylbenzenesulfonamide serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of biaryl structures by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. organic-chemistry.orglibretexts.org The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. nih.govmdpi.comnih.gov While specific studies detailing the Suzuki coupling of 4-bromo-N,N,2-trimethylbenzenesulfonamide are not prevalent in readily available literature, the reactivity is expected to be analogous to other aryl bromides. The electron-withdrawing nature of the sulfonamide group can influence the rate of oxidative addition.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Moderate to Good |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 110 | Good to Excellent |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | DMF | Room Temp - 80 | Variable |

Note: This table represents general conditions for Suzuki-Miyaura reactions of aryl bromides and is intended to be illustrative of typical parameters.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. researchgate.net For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.net

In the case of 4-bromo-N,N,2-trimethylbenzenesulfonamide, the sulfonamide group is moderately electron-withdrawing. However, it is generally not considered a sufficiently strong activating group to facilitate SNAr reactions under standard conditions, especially when compared to nitro groups. The presence of the electron-donating methyl group at the ortho position further deactivates the ring towards nucleophilic attack. Consequently, 4-bromo-N,N,2-trimethylbenzenesulfonamide is expected to be relatively unreactive towards nucleophilic aromatic substitution with common nucleophiles like amines or alkoxides. Harsh reaction conditions, such as high temperatures and very strong nucleophiles, might be required to induce any substitution, and such reactions are not commonly reported for this specific compound.

Reactivity of the Sulfonamide Moiety

The N,N-dimethylsulfonamide group is generally a robust and stable functional group, but it can participate in specific chemical transformations.

Acid-Base Properties and Derivatization

The N,N-dimethylsulfonamide group in 4-bromo-N,N,2-trimethylbenzenesulfonamide lacks the acidic proton present in primary and secondary sulfonamides. nih.gov As a result, it does not exhibit significant acidic properties and does not readily form salts with bases. The lone pairs of electrons on the nitrogen and oxygen atoms can, however, act as Lewis bases, coordinating to Lewis acids.

Derivatization of the N,N-dimethylsulfonamide moiety itself is challenging due to the strength of the sulfur-nitrogen and sulfur-oxygen bonds. Cleavage of the N,N-dimethylamino group typically requires harsh conditions. However, reactions involving the entire sulfonamide group are known, such as its cleavage under certain reductive or strong acidic conditions, though this is not a common transformation.

Sulfonyl Transfer Reactions

Sulfonyl transfer reactions involve the transfer of the sulfonyl group (R-SO₂) from one molecule to another. While N-acylsulfonamides can act as sulfonyl transfer agents, the N,N-dimethylsulfonamide group in the target molecule is generally not prone to this type of reaction under standard conditions. nih.govresearchgate.net More reactive sulfonamide derivatives, such as sulfonyl chlorides or N-sulfonyl heterocycles, are typically employed for sulfonyl transfer.

Reactions at the Methyl Groups (e.g., benzylic halogenation, oxidation)

The methyl group at the 2-position of the benzene (B151609) ring is a benzylic position and is therefore susceptible to radical halogenation and oxidation reactions.

Benzylic halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. chadsprep.commasterorganicchemistry.comlibretexts.orgmanac-inc.co.jp This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a source of bromine to form the benzyl bromide. The selectivity for the benzylic position is high due to the stability of the intermediate radical.

Table 2: General Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions |

| N-Bromosuccinimide (NBS) | AIBN or Light | CCl₄ or CH₃CN | Reflux or Irradiation |

| Br₂ | Light | CCl₄ | Irradiation |

The benzylic methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This reaction also proceeds through intermediates at the benzylic position and requires the presence of at least one benzylic hydrogen. The N,N-dimethyl groups on the sulfonamide are not susceptible to oxidation under these conditions.

Reaction Kinetics and Mechanism Elucidation

Spectroscopic techniques are crucial for monitoring the real-time progress of chemical reactions involving sulfonamides. By observing changes in the spectral properties of the reaction mixture, researchers can infer reaction rates and identify species present at different stages of the reaction.

One common method is UV-Visible (UV-Vis) Spectroscopy . For instance, the oxidative coupling reaction of sulfanilamide (B372717) has been monitored spectrophotometrically. In this particular study, the formation of a brightly colored product was observed, with its absorbance peaking at 511 nm. ekb.eg The linear relationship between the absorbance and the concentration of the sulfonamide, in accordance with the Beer-Lambert law, allows for the quantification of reaction progress. ekb.eg

Liquid Chromatography (LC) coupled with various detectors is another powerful tool. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) can separate and quantify different sulfonamides and their reaction products based on their retention times and UV-Vis spectra. nih.gov For more detailed structural information and higher sensitivity, LC can be interfaced with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique allows for the monitoring of specific parent and fragment ions, providing a highly selective method for tracking the disappearance of reactants and the appearance of products. nih.govnih.govrsc.org For example, in the analysis of sulfonamides, electrospray ionization (ESI) in positive mode is often used, and multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the detection. nih.govrsc.org

Transient absorption spectroscopy has been employed to study the initial steps of the aqueous oxidation of sulfonamide antibiotics. This technique allows for the detection and characterization of short-lived intermediates, such as radical cations, which are key to understanding the reaction mechanism. nih.gov

The following table summarizes the application of various spectroscopic techniques in monitoring sulfonamide reactions.

| Spectroscopic Technique | Application in Sulfonamide Reaction Analysis | Example Compound(s) | Reference(s) |

| UV-Visible Spectroscopy | Monitoring the formation of colored products in oxidative coupling reactions. | Sulfanilamide | ekb.eg |

| HPLC-DAD | Separation and quantification of sulfonamides and their reaction products. | Sulfadimethoxine and other sulfonamides | nih.gov |

| LC-MS/MS | Highly selective and sensitive monitoring of reactants and products. | Sulfadiazine, Sulfathiazole, and others | nih.govnih.gov |

| Transient Absorption Spectroscopy | Detection and characterization of short-lived reaction intermediates. | Sulfadiazine | nih.gov |

| FT-IR and NMR Spectroscopy | Characterization of the structure of reactants, intermediates, and products. | Various benzenesulfonamide (B165840) derivatives | rsc.orgnih.gov |

Isotope Labeling Studies

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of sulfonamides, stable isotopes such as ¹⁸O, ¹⁵N, and ¹³C are utilized.

A notable example is the late-stage ¹⁸O labeling of primary sulfonamides. researchgate.netchemrxiv.orgnih.gov In this "degradation-reconstruction" approach, the primary sulfonamide is first deaminated to form a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O. Subsequently, the enriched sulfinate is converted back to the sulfonamide, now containing the ¹⁸O label, by reacting with an ammonia (B1221849) source, which can also be labeled (e.g., ¹⁵NH₃). researchgate.netchemrxiv.orgnih.gov The extent of isotopic enrichment can be accurately determined using mass spectrometry. chemrxiv.org This method has been successfully applied to various sulfonamide-containing drugs. researchgate.netnih.gov

Nitrogen isotope analysis using derivatization followed by gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is another approach. nih.gov This method can help to distinguish different transformation pathways of sulfonamides by analyzing the isotope effects of nitrogen. nih.gov For instance, the methylation of the sulfonamide functionality is a strategy to make the compound volatile for GC analysis, and the precision of this method is excellent for tracking ¹³C labeled compounds in stable isotope labeling experiments. nih.gov The use of dual isotope analysis (e.g., nitrogen and another element) can provide more detailed mechanistic insights, as the changes in isotope ratios of both elements can be correlated to specific reaction pathways. nih.gov

The following table outlines examples of isotope labeling studies on sulfonamides.

| Isotope(s) | Technique | Purpose of Study | Key Findings | Reference(s) |

| ¹⁸O, ¹⁵N | Degradation-Reconstruction, Mass Spectrometry | To develop a method for late-stage isotopic labeling of primary sulfonamides. | A sulfinate intermediate can be isotopically enriched with H₂¹⁸O and then converted back to the labeled sulfonamide. | researchgate.netchemrxiv.orgnih.govchemrxiv.org |

| ¹⁵N, ¹³C | Derivatization-GC-IRMS | To trace the origin and degradation pathways of sulfonamides. | Provides a precise method for nitrogen isotope analysis and can distinguish between different transformation pathways. | nih.gov |

Derivatization Strategies and Synthetic Utility

Design and Synthesis of Novel Analogues with Modified Substituents

The generation of novel analogues from 4-bromo-N,N,2-trimethylbenzenesulfonamide is a key strategy for optimizing biological activity or material characteristics. This involves the targeted modification of specific substituents on the core structure.

The bromine atom at the 4-position of the benzene (B151609) ring is a particularly useful functional group for diversification. It serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and significantly expanding the chemical diversity of the scaffold.

Key diversification strategies at the aromatic ring include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This is a robust method for creating biaryl structures or introducing complex carbon-based fragments.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, yielding styrenyl-type derivatives.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for further transformations or as key pharmacophoric elements.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to replace the bromine atom with a variety of nitrogen-based substituents, including primary and secondary amines, anilines, and heterocycles.

Stille Coupling: Reaction with organostannanes to introduce a wide array of carbon-based groups.

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations allow for the systematic modification of the electronic and steric properties of the aromatic ring, which can be crucial for modulating interactions with biological targets.

Table 1: Potential Aromatic Ring Modifications via Cross-Coupling Reactions

| Reaction Name | Reagent | Resulting Substituent |

| Suzuki Coupling | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl |

| Heck Coupling | Alkene | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Buchwald-Hartwig | R₂NH | Amino |

| Stille Coupling | R-Sn(Bu)₃ | Alkyl, Aryl, Vinyl |

| Cyanation | Zn(CN)₂ | Cyano |

While the parent compound is an N,N-dimethylated sulfonamide, variations at the nitrogen atom can lead to analogues with different properties, such as altered solubility, hydrogen bonding capacity, and metabolic stability. The synthesis of such analogues would typically start from the corresponding primary sulfonamide, 4-bromo-2-methylbenzenesulfonamide, which can be prepared by the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with ammonia (B1221849). Subsequent N-alkylation or N-arylation reactions can then be employed to introduce a wide range of substituents.

Table 2: Examples of N-Substituent Variations on the Benzenesulfonamide (B165840) Scaffold

| N-Substituent | Starting Amine | Resulting Compound Class | Reference |

| Methyl | Methylamine | N-methylsulfonamide | bldpharm.com |

| Cyclohexyl | Cyclohexylamine (B46788) | N-cyclohexylsulfonamide | nih.govnih.gov |

| Propylcarbamoyl | n-propylisocyanate | N-acylsulfonylurea | nih.gov |

| 4-Fluorophenyl | 4-fluoroaniline | N-arylsulfonamide | researchgate.net |

4-bromo-N,N,2-trimethylbenzenesulfonamide as a Versatile Synthetic Building Block

Beyond its potential as a core scaffold for derivatization, 4-bromo-N,N,2-trimethylbenzenesulfonamide and its parent structures are valuable building blocks in organic synthesis. frontierspecialtychemicals.com The presence of the bromine atom allows for its use in the construction of more complex molecules. For example, it can be used to introduce the 4-(N,N,2-trimethylbenzenesulfonamido)phenyl moiety into a larger molecular framework via the cross-coupling reactions mentioned previously.

The sulfonamide group itself is generally stable to a wide range of reaction conditions, making it a reliable component during multi-step syntheses. In some contexts, the sulfonamide can act as a directing group, influencing the regioselectivity of further reactions on the aromatic ring.

Development of Libraries for Chemical Space Exploration

The derivatization strategies outlined above lend themselves to the creation of compound libraries for high-throughput screening and the exploration of chemical space. By employing combinatorial chemistry approaches, a large number of analogues can be synthesized in a systematic fashion.

For example, a library could be generated by reacting a common intermediate, such as 4-bromo-2-methylbenzenesulfonyl chloride, with a diverse set of amines to create a variety of N-substituted analogues. Each of these products could then be subjected to a panel of different cross-coupling reactions at the bromine position. This parallel synthesis approach would rapidly generate a matrix of compounds with diversity at both the N-substituent and the 4-position of the aromatic ring. Such libraries are invaluable for the discovery of new lead compounds in drug discovery programs and for identifying materials with novel properties.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures and assessing the purity of individual compounds. wu.ac.th Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques employed for the analysis of benzenesulfonamide (B165840) derivatives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity determination of non-volatile and thermally sensitive compounds like many benzenesulfonamide derivatives. rsc.org The development of a robust HPLC method is critical for resolving the target compound from starting materials, byproducts, and other impurities.

For substituted benzenesulfonamides, reversed-phase HPLC (RP-HPLC) is the most common approach. rsc.org In this mode, a non-polar stationary phase, typically a C18 or C8-bonded silica, is used in conjunction with a polar mobile phase. rsc.orgsielc.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. researchgate.net

The separation of isomers, such as ortho- and para-substituted benzenesulfonamides, can be challenging and may require specialized columns that facilitate π-π interactions, such as those with phenyl-based stationary phases. sielc.com Detection is most commonly achieved using a UV-Visible or Diode Array Detector (DAD), as the benzene (B151609) ring in the sulfonamide structure is a strong chromophore. rsc.orgresearchgate.net The wavelength for detection is typically set at or near the maximum absorbance (λmax) of the compound to ensure high sensitivity. sielc.com Method validation according to established guidelines ensures the method is accurate, precise, linear, and robust. rsc.org

Table 1: Illustrative HPLC Method Parameters for the Analysis of Substituted Benzenesulfonamides

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Elutes the compound from the column; acid suppresses ionization. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Introduces a precise amount of sample. |

| Detector | UV at 254 nm | Quantifies the compound based on its UV absorbance. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many sulfonamides can be non-volatile, N,N-disubstituted derivatives like 4-bromo-N,N,2-trimethylbenzenesulfonamide may possess sufficient volatility and thermal stability for GC analysis. GC is particularly useful for assessing purity and identifying volatile byproducts from the synthetic process.

When coupled with a mass spectrometer (GC-MS), the technique provides not only quantitative data but also structural information, confirming the identity of the main peak and any impurities based on their mass spectra and fragmentation patterns. nih.gov The choice of column is critical, with moderately polar columns often providing good separation for a range of substituted aromatic compounds.

For halogenated compounds, the use of a halogen-specific detector (XSD), such as an electron capture detector (ECD) or a specific halogen-selective detector, can offer enhanced selectivity and sensitivity, allowing for trace-level detection of halogen-containing impurities. researchgate.net This is particularly advantageous when analyzing complex sample matrices where interferences from non-halogenated compounds could be an issue. researchgate.net For challenging matrices, sample preparation techniques like headspace sampling (HS) or solid-phase microextraction (SPME) can be employed to isolate volatile analytes before GC analysis.

Table 2: Representative GC-MS Conditions for Analysis of Halogenated Benzenesulfonamides

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for general-purpose separation. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Transports the sample through the column. |

| Inlet Temperature | 280 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification. |

| Ionization Mode | Electron Impact (EI), 70 eV | Fragments the molecules for structural elucidation. |

Spectrophotometric Methods for Quantitative Analysis in Chemical Research

UV-Visible spectrophotometry is a widely used, simple, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds and those with conjugated systems, including benzenesulfonamides, are well-suited for this technique.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

The choice of solvent is important as it can influence the position and intensity of the absorption bands. Solvents like methanol, ethanol, or acetonitrile are commonly used. For some sulfonamides, analysis is based on derivatization reactions, such as diazotization followed by coupling with a chromogenic agent, to form a colored product that can be measured in the visible region. researchgate.netresearchgate.net However, for a compound like 4-bromo-N,N,2-trimethylbenzenesulfonamide, direct UV measurement is expected to be sufficient due to its inherent chromophore.

Table 3: Hypothetical UV-Vis Spectrophotometric Data for a Substituted Benzenesulfonamide

| Parameter | Value | Description |

|---|---|---|

| Solvent | Methanol | A common polar solvent transparent in the UV region. |

| λmax (Wavelength of Maximum Absorbance) | ~265 nm | The wavelength at which the compound absorbs light most strongly. |

| Molar Absorptivity (ε) | ~15,000 L mol⁻¹ cm⁻¹ | A constant that relates absorbance to concentration (hypothetical value). |

| Linearity Range | 1 - 20 µg/mL | The concentration range over which the Beer-Lambert law is obeyed. |

| Correlation Coefficient (R²) | > 0.999 | Indicates the linearity of the calibration curve. |

Exploration of Non Biological Applications in Chemical Sciences

Role in Material Science Precursors (e.g., organic electronics)